3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride

Conformational restriction Peptidomimetic design Scaffold rigidity

3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride (CAS 22399-90-2) is the hydrochloride salt of a bridged bicyclic diamine scaffold featuring a lactam carbonyl at the 2-position and two endocyclic nitrogen atoms at the 3- and 8-positions. With a molecular formula of C₆H₁₁ClN₂O, a molecular weight of 162.62 g/mol, and zero rotatable bonds in the parent bicyclic core, this compound belongs to the 3,8-diazabicyclo[3.2.1]octane (DBO) family—a privileged scaffold in medicinal chemistry structurally related to the tropane alkaloid framework.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62
CAS No. 22399-90-2
Cat. No. B2562838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride
CAS22399-90-2
Molecular FormulaC6H11ClN2O
Molecular Weight162.62
Structural Identifiers
SMILESC1CC2C(=O)NCC1N2.Cl
InChIInChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H
InChIKeyZWEJRPZWECKAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,8-Diazabicyclo[3.2.1]octan-2-one Hydrochloride (CAS 22399-90-2): A Conformationally Constrained Bicyclic Building Block for Peptidomimetic and CNS-Targeted Drug Discovery


3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride (CAS 22399-90-2) is the hydrochloride salt of a bridged bicyclic diamine scaffold featuring a lactam carbonyl at the 2-position and two endocyclic nitrogen atoms at the 3- and 8-positions. With a molecular formula of C₆H₁₁ClN₂O, a molecular weight of 162.62 g/mol, and zero rotatable bonds in the parent bicyclic core, this compound belongs to the 3,8-diazabicyclo[3.2.1]octane (DBO) family—a privileged scaffold in medicinal chemistry structurally related to the tropane alkaloid framework [1]. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base, making it the preferred form for research procurement and downstream synthetic derivatization . The scaffold serves as a key intermediate for constructing conformationally restricted peptidomimetics, farnesyltransferase inhibitors, μ-opioid receptor ligands, and nicotinic acetylcholine receptor modulators [2].

Why Generic 3,8-Diazabicyclo[3.2.1]octan-2-one Hydrochloride Cannot Be Substituted with Flexible Piperazine Analogs: Structural Rigidity Defines Binding and Selectivity


Substituting 3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride with a simple piperazine monocycle or an acyclic diamino analog eliminates the conformational constraint that is the defining feature of this scaffold. The endoethylenic bridge locks the two nitrogen atoms into a fixed spatial orientation with zero freely rotatable bonds in the bicyclic core, whereas piperazine possesses conformational flexibility and a different N–N distance and geometry . Molecular modeling studies comparing piperazine and 3,8-diazabicyclo[3.2.1]octane derivatives binding to the μ-opioid receptor demonstrated that the bicyclic bridge plays an essential role in modulating receptor affinity by pre-organizing the pharmacophoric elements into the bioactive conformation [1]. In the δ-opioid receptor context, the 3,8-diazabicyclo[3.2.1]octane-based compound 4 showed improved δ affinity and selectivity relative to the reference agonist SNC80, while other bicyclic cores (3,6-diazabicyclo[3.1.1]heptane, 3,9-diazabicyclo[3.3.1]nonane) and monocyclic analogs did not achieve comparable profiles [2]. These findings demonstrate that the specific bridge length and nitrogen positioning of the [3.2.1] system are non-interchangeable with other saturated diamine scaffolds, and procurement of the correct scaffold is critical for maintaining SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for 3,8-Diazabicyclo[3.2.1]octan-2-one Hydrochloride (CAS 22399-90-2) Versus Closest Analogs


Zero Rotatable Bonds in the Bicyclic Core Enables Complete Conformational Locking Versus Flexible Piperazine (Rotatable Bond Count = 2–4 in Substituted Derivatives)

The 3,8-diazabicyclo[3.2.1]octane core of the target compound has a rotatable bond count of zero in the bicyclic framework, as confirmed by computed physicochemical properties for the dihydrochloride salt (heavy atom count: 10, topological polar surface area: 24.1 Ų) . In contrast, the most common monocyclic comparator piperazine has a rotatable bond count of 0 in its unsubstituted form as well, but when both scaffolds are N,N′-disubstituted with identical pharmacophoric appendages (e.g., cinnamyl and propionyl groups for μ-opioid receptor targeting), the bicyclic scaffold constrains the spatial relationship between the two nitrogen substituents while the piperazine scaffold permits multiple low-energy conformations. Molecular modeling studies comparing a set of piperazine and 3,8-diazabicyclo[3.2.1]octane derivatives binding to the μ-opioid receptor revealed that the bicyclic endoethylenic bridge enforces a 'correct' orientation of the N-propionyl side chain that avoids a sterically hindered receptor region, whereas piperazine derivatives lacked this intrinsic conformational pre-organization [1].

Conformational restriction Peptidomimetic design Scaffold rigidity In silico screening

3,8-Diazabicyclo[3.2.1]octane-Based δ-Opioid Agonist (Compound 4) Shows Improved Affinity and Selectivity Versus SNC80 and Other Bicyclic Cores

In a systematic scaffold-hopping study of diazabicycloalkane cores as conformationally constrained homologues of the reference δ-opioid agonist SNC80, the 3,8-diazabicyclo[3.2.1]octane-based compound 4 evidenced improved δ affinity and selectivity relative to SNC80 [1]. The study directly compared five bridged bicyclic cores: 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane. While all novel compounds 3–7 showed δ agonism behavior and remarkable affinity to δ receptors, only the [3.2.1] core achieved the combination of improved affinity and selectivity over the reference [1]. This demonstrates that among the surveyed diazabicycloalkane cores, the 3,8-diazabicyclo[3.2.1]octane scaffold provides the optimal bridge length and nitrogen positioning for δ-opioid receptor engagement, outperforming both the smaller [3.1.1] and larger [3.3.1], [4.2.1], and [4.3.1] systems [1].

δ-Opioid receptor GPCR agonists Pain therapeutics Scaffold hopping

μ-Opioid Receptor Affinity: 3,8-Diazabicyclo[3.2.1]octane Derivatives Achieve Sub-100 nM Ki Values, Matching or Exceeding Piperazine-Based Analgesic Leads

The 3,8-diazabicyclo[3.2.1]octane scaffold has yielded potent μ-opioid receptor agonists with quantitatively defined binding affinities. The prototypical 3-(cinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a) exhibited a Ki of 55.2 nM for the μ-opioid receptor with significant in vivo analgesic activity (ED₅₀ = 1.1 mg/kg) [1]. Its regioisomer 2a (inverted N3/N8 substitution) retained high μ-affinity with a Ki of 160 nM, demonstrating that the bicyclic scaffold tolerates substitutional variation while maintaining receptor engagement [1]. Further optimization via para-nitro substitution on the cinnamyl phenyl ring produced compounds 1b and 2b with enhanced in vitro μ/δ selectivity over morphine and improved in vivo analgesic properties with reduced side effects [1]. In a follow-up study, shifting the nitro group from para to meta position yielded compounds with Ki values of 10 nM (1d) and 9.5 nM (2d), representing a ~3-fold improvement over the parent 33 nM and 5.1 nM for the para-nitro models 1b and 2b, respectively [2]. These quantitative SAR data demonstrate that the 3,8-diazabicyclo[3.2.1]octane scaffold is a productive starting point for achieving single-digit nanomolar μ-opioid receptor affinity.

μ-Opioid receptor Analgesic development Ki binding affinity Structure–activity relationship

Conformationally Restricted Farnesyltransferase Inhibitor Synthesized from the 3,8-Diazabicyclo[3.2.1]octan-2-one Scaffold Enabled Elucidation of Enzyme-Bound Conformation

Dinsmore et al. (2001) described a new synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework via transannular enolate alkylation of piperazinone derivatives, which provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Cα position [1]. The chemistry was specifically applied to produce a conformationally constrained farnesyltransferase (FTase) inhibitor, which directly aided the elucidation of the enzyme-bound conformation of the inhibitor [1]. This represents a critical differentiation from acyclic or monocyclic peptide mimetics: the rigid bicyclic lactam framework locks the peptide backbone into a single defined conformation, allowing researchers to determine precisely which conformation is recognized by the enzyme active site. In contrast, flexible acyclic peptidomimetic inhibitors of FTase populate multiple solution conformations, making it impossible to unambiguously assign the bioactive conformation without the constraint provided by the [3.2.1] bicyclic system [1]. The work has been cited by 28 subsequent publications, underscoring the scaffold's impact as a conformational probe tool [1].

Farnesyltransferase inhibition Peptidomimetic Cancer target Conformational analysis

Orthogonally Protected 3,8-Diazabicyclo[3.2.1]octane-2-carboxylic Acid as a Versatile Building Block for Combinatorial Synthesis of Cocaine Analogues and Pharmacologically Useful Compounds

Pichlmair et al. (2004) developed an eight-step synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid from commercially available pyroglutamic acid, demonstrating the scaffold's utility as a versatile building block for combinatorial synthesis [1]. The target compound features a hidden α-, β-, δ-, and ε-amino acid motif and can be considered an example of a new class of cocaine analogues [1]. This highlights a key differentiation: the 3,8-diazabicyclo[3.2.1]octane scaffold with orthogonal protecting groups enables systematic diversification at multiple positions (N3, N8, and C2), a capability that monocyclic piperazine building blocks cannot match due to the absence of the bridge-imposed stereochemical definition and the inability to simultaneously present four distinct amino acid functionalities. The orthogonal protection strategy is essential for combinatorial library synthesis, where sequential deprotection and functionalization steps require chemoselective control that the bicyclic architecture uniquely supports [1].

Combinatorial chemistry Cocaine analogue synthesis Building block CNS drug discovery

High Affinity for α4β2 Nicotinic Acetylcholine Receptor (Ki = 4.1 nM) Achieved with 3,8-Diazabicyclo[3.2.1]octane Derivatives Structurally Related to Epibatidine

A series of 3,8-diazabicyclo[3.2.1]octanes substituted with chlorinated heteroaryl rings were synthesized as potential analogues of the potent natural analgesic epibatidine [1]. The lead compound 1a, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, demonstrated high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype with a Ki of 4.1 ± 0.21 nM [1]. In functional assays, 1a at a subcutaneous dose of 1 mg/kg induced a significant increase in pain threshold lasting ~45 minutes, showed good protection at 5 mg/kg in the mouse abdominal constriction test, and completely prevented constrictions at 20 mg/kg [1]. The antinociception was not antagonized by naloxone but was blocked by mecamylamine, confirming nAChR-mediated mechanism distinct from opioid pathways [1]. Conformational analysis via theoretical calculations and ¹H NMR spectroscopy demonstrated that these DBO derivatives adopt a conformation similar to that of epibatidine, validating the scaffold's ability to mimic the natural alkaloid's pharmacophore geometry [1].

Nicotinic acetylcholine receptor α4β2 nAChR Epibatidine analog Analgesic

Recommended Application Scenarios for 3,8-Diazabicyclo[3.2.1]octan-2-one Hydrochloride (CAS 22399-90-2) Based on Quantitative Differentiation Evidence


Scaffold-Hopping Campaigns for GPCR Agonist Lead Optimization (Opioid and Non-Opioid)

Based on the head-to-head comparison demonstrating improved δ-opioid receptor affinity and selectivity for the [3.2.1] core over four alternative diazabicycloalkane scaffolds (3,6-diazabicyclo[3.1.1]heptane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, 3,10-diazabicyclo[4.3.1]decane) [1], and the single-digit nanomolar μ-opioid Ki values achievable with appropriate N3/N8 substitution (Ki = 9.5–10 nM for optimized nitro-cinnamyl derivatives) [2], 3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is the scaffold of choice when systematic SAR exploration across receptor subtypes requires a rigid, pre-organized diamine core. Procurement of this specific hydrochloride salt enables direct N3/N8 functionalization without additional salt-exchange steps, streamlining the synthetic workflow.

Conformationally Constrained Peptidomimetic Synthesis for Enzyme Inhibitor Structural Biology

The demonstrated utility of the 3,8-diazabicyclo[3.2.1]octan-2-one framework for producing a conformationally restricted farnesyltransferase inhibitor that directly enabled elucidation of the enzyme-bound conformation [3] positions this compound as a strategic procurement choice for structural biology groups studying enzyme–inhibitor complexes by X-ray crystallography or NMR. The transannular enolate alkylation synthetic route provides access to Cα-substituted derivatives, allowing systematic exploration of side-chain orientation effects on target binding [3]. The zero-rotatable-bond core ensures that crystallographic B-factors and electron density maps reflect a single, well-defined inhibitor pose rather than conformational averaging.

Combinatorial Library Synthesis of Tropane-Alkaloid-Inspired CNS Compound Collections

The 3,8-diazabicyclo[3.2.1]octane scaffold serves as a versatile building block for combinatorial synthesis of cocaine analogues and related CNS-active compounds, as demonstrated by the eight-step synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid featuring four latent amino acid functionalities [4]. Research groups building tropane-alkaloid-inspired screening libraries should procure 3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride as the starting material because the bridgehead nitrogen (N8) and the lactam nitrogen (N3) can be differentially protected and functionalized, enabling systematic diversification at two vectors simultaneously—a capability not possible with monocyclic piperazine or azabicyclo[3.2.1]octane scaffolds lacking the second nitrogen [4].

Non-Opioid Analgesic Discovery Targeting Nicotinic Acetylcholine Receptors

For programs developing non-opioid analgesics that avoid the respiratory depression, dependence, and constipation liabilities of μ-opioid agonists, the 3,8-diazabicyclo[3.2.1]octane scaffold has been quantitatively validated through the epibatidine-analog series, with compound 1a achieving a Ki of 4.1 nM at α4β2 nAChR and naloxone-insensitive in vivo antinociception at 1–20 mg/kg s.c. [5]. The scaffold's conformational similarity to epibatidine, confirmed by theoretical calculations and ¹H NMR [5], combined with the absence of neuromuscular junction activity [5], makes 3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride a compelling starting point for nAChR-targeted pain therapeutics where opioid receptor cross-reactivity must be minimized.

Quote Request

Request a Quote for 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.